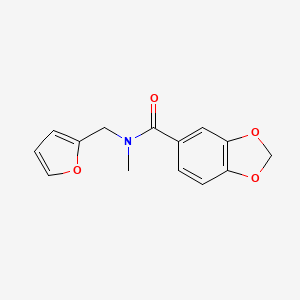
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied in scientific research applications. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in the regulation of cell growth, proliferation, and survival.
Mecanismo De Acción
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide acts as a competitive inhibitor of the ATP binding site on the EGFR tyrosine kinase domain. By binding to this site, this compound prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent biochemical and physiological effects in vitro and in vivo. It inhibits the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. In addition, this compound has been shown to promote wound healing and tissue repair by stimulating the proliferation and migration of epithelial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its potency, selectivity, and specificity for EGFR inhibition. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, this compound has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for research on N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide. One area of interest is the development of novel EGFR inhibitors with improved potency and selectivity. Another area of interest is the identification of biomarkers that can predict the response to EGFR inhibition in cancer patients. Additionally, this compound could be used as a tool to study the role of EGFR in other physiological and pathological processes, such as inflammation and tissue repair. Finally, the combination of this compound with other targeted therapies could be explored to improve the efficacy of cancer treatment.
Métodos De Síntesis
The synthesis of N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide involves several steps, including the protection of the furan ring, the introduction of the benzodioxole ring, and the coupling of the amide group. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has been widely used in scientific research applications to study the role of EGFR in various physiological and pathological processes, including cancer, inflammation, and wound healing. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been used to study the effects of EGFR inhibition on wound healing and tissue repair.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-15(8-11-3-2-6-17-11)14(16)10-4-5-12-13(7-10)19-9-18-12/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPREFPPYHWZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


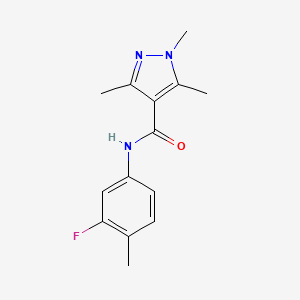

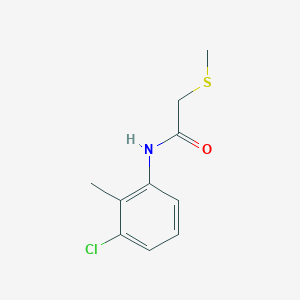
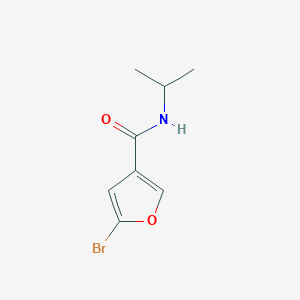
![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)
![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)
![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)

![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)
![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)
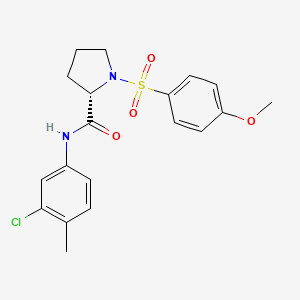
![N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)